
Seletalisib
Overview
Description
Seletalisib is a novel small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in the regulation of cellular survival, development, and function, particularly in immune cells such as leukocytes . This compound has shown potential as a therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases driven by dysregulated proinflammatory cytokine secretion .
Preparation Methods
The synthetic routes and reaction conditions for Seletalisib involve several steps, including the formation of key intermediates and final coupling reactions. While specific industrial production methods are proprietary, the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Seletalisib undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Activated PI3Kδ Syndromes (APDS)
Description : APDS is a rare immunodeficiency characterized by mutations affecting the PI3Kδ pathway, leading to immune dysregulation.
Clinical Trials :
- A Phase 1b open-label study evaluated the safety and efficacy of seletalisib in patients with APDS1 and APDS2. Participants received doses ranging from 15 to 25 mg/day for 12 weeks, followed by an extension phase for those who completed the initial study .
- Results : Improvements were noted in clinical features such as peripheral lymphadenopathy, lung function, and thrombocyte counts. The study reported a favorable risk-benefit profile with manageable side effects .
Autoimmune Diseases
Sjögren's Syndrome : this compound has been investigated for its potential use in treating Sjögren's syndrome, an autoimmune disorder characterized by dry mouth and eyes due to immune-mediated damage to exocrine glands. Initial studies indicated that this compound could modulate immune responses effectively in this context .
Psoriasis : Clinical studies have demonstrated that this compound can influence inflammatory markers in patients with psoriasis. The drug was shown to reduce basophil degranulation and alter cellular composition in lesional skin biopsies, indicating its potential as a treatment option for this chronic skin condition .
Pharmacokinetics and Safety Profile
This compound exhibits a pharmacokinetic profile that supports once-daily dosing, with an approximate half-life of 20 hours. In clinical trials, it demonstrated predictable absorption and distribution without significant accumulation over time .
Adverse Events
Common adverse events reported include:
- Increased hepatic enzymes
- Dizziness
- Aphthous ulcers
- Arthralgia
- Potential drug-induced liver injury
Serious adverse events were noted but were generally manageable within the study framework .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study | Condition | Dosage | Duration | Outcomes | Adverse Events |
---|---|---|---|---|---|
Phase 1b Study | APDS | 15-25 mg/day | 12 weeks | Improved lymphadenopathy, lung function | Hepatic enzyme increase, dizziness |
Sjögren's Syndrome Study | Autoimmune Disease | TBD | TBD | Modulation of immune response | TBD |
Psoriasis Study | Skin Disease | TBD | TBD | Reduced basophil degranulation | TBD |
Mechanism of Action
Seletalisib exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the phosphorylation of protein kinase B (AKT) following activation of the B-cell receptor in a B-cell line . Additionally, this compound inhibits N-formyl peptide-stimulated superoxide release from human neutrophils, demonstrating its PI3Kδ-specific activity . The molecular targets and pathways involved include the PI3K-AKT signaling pathway, which is crucial for immune cell development and function .
Comparison with Similar Compounds
Seletalisib is unique in its high selectivity and potency as a PI3Kδ inhibitor. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in the treatment of certain types of B-cell malignancies.
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, used for similar therapeutic purposes.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Compared to these compounds, this compound offers a more selective inhibition of PI3Kδ, potentially reducing off-target effects and improving therapeutic outcomes .
Biological Activity
Seletalisib, an orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has garnered attention for its potential in treating various immune-inflammatory diseases. This article provides a comprehensive overview of its biological activity, supported by clinical studies, pharmacokinetic data, and case analyses.
This compound selectively inhibits PI3Kδ, a key player in the signaling pathways of immune cells such as B cells and T cells. Inhibition of PI3Kδ is believed to modulate immune responses, making it a promising candidate for conditions characterized by dysregulated immunity, including autoimmune diseases and certain cancers.
Phase I Studies
The first-in-human studies (NCT02303509 and NCT02207595) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adults and patients with psoriasis. Key findings included:
- Dosing : Administered in single doses ranging from 5 to 90 mg and multiple doses up to 45 mg daily.
- Safety Profile : this compound was well tolerated at doses ≤15 mg with no dose-limiting toxicities. However, higher doses were associated with increased incidence of rash adverse events (AEs) .
- Pharmacokinetics : The mean half-life was found to be approximately 18 hours, supporting once-daily dosing. No significant food effect was observed .
Phase II Studies
A phase II proof-of-concept study (NCT02610543) focused on the efficacy of this compound in patients with moderate-to-severe primary Sjögren's syndrome (PSS). The study revealed:
- Efficacy : A trend towards improvement in disease activity scores (ESSDAI and ESSPRI) was noted, although the study faced enrollment challenges that limited statistical power .
- Histological Improvements : Histological assessments indicated that this compound reduced inflammatory foci in salivary glands, suggesting effective target engagement .
- Adverse Events : Serious AEs were reported more frequently in the this compound group compared to placebo, indicating a need for careful monitoring during treatment .
Pharmacodynamic Effects
Pharmacodynamic evaluations demonstrated significant effects on immune cell activity:
- Basophil Degranulation : Ex vivo studies showed that this compound effectively inhibited basophil degranulation, a marker of allergic responses .
- B Cell Activity : Inhibition of PI3Kδ led to reduced B cell responses to antigen stimulation, which is critical in autoimmune contexts .
Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters observed during clinical trials:
Parameter | Study 1 (Psoriasis) | Study 2 (PSS) |
---|---|---|
Dose Range | 5-90 mg | 45 mg/day |
Mean Half-Life | 17.7–22.4 hours | Not specified |
Safety Profile | Well tolerated | Serious AEs noted |
Basophil Degranulation Inhibition | Significant | Not assessed |
Histological Improvement | Not assessed | Significant |
Case Studies
Several case studies have been documented regarding the use of this compound:
- Patient with Psoriasis : A patient treated with this compound showed marked improvement in skin lesions and reduction in inflammatory markers after two weeks of treatment.
- Patient with PSS : Another case highlighted a patient who experienced significant relief from dry mouth symptoms and improved salivary gland function after three months on this compound.
Q & A
Q. What is the mechanism of action of Seletalisib in modulating PI3Kδ signaling pathways, and how can this be experimentally validated?
Basic
this compound selectively inhibits PI3Kδ, a kinase critical in immune cell signaling. Its mechanism involves blocking the PI3K/AKT/mTOR pathway, reducing phosphorylation of downstream targets like AKT and S6 ribosomal protein, which are measurable via Western blotting in treated immune cells (e.g., T-cells, B-cells) . Validation requires:
- In vitro kinase assays to confirm target specificity.
- Flow cytometry to assess immune cell subset modulation (e.g., T-cell differentiation, B-cell activation).
- Functional assays (e.g., basophil degranulation inhibition) to quantify pharmacodynamic effects .
Q. What pharmacokinetic (PK) properties of this compound are critical for determining dosing regimens in preclinical studies?
Basic
Key PK parameters include:
- Cmax and Tmax : Dose-proportional plasma concentrations with median Tmax of 2–4 hours post-dose .
- Half-life : Shallow biphasic elimination (t½ ~10–15 hours), supporting once-daily dosing .
- Food effects : Delayed Tmax under fed conditions, requiring standardized fasting protocols for preclinical consistency .
Methodological rigor: Use LC-MS/MS for plasma quantification and non-compartmental analysis for PK modeling .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound observed in early-phase trials?
Advanced
Discrepancies may arise from:
- Microenvironmental factors : Tumor/immune cell interactions in vivo versus isolated cell lines.
- PK/PD disconnects : Use tissue penetration studies (e.g., skin biopsies in psoriasis trials) to confirm target engagement .
- Model relevance : Validate preclinical models (e.g., humanized mice, psoriatic skin explants) for translational biomarkers like IL-17 suppression .
Statistical approach: Apply Bland-Altman plots to compare in vitro-in vivo correlation (IVIVC) .
Q. What methodological considerations are essential when designing a longitudinal study to assess this compound's impact on autoimmune biomarkers?
Advanced
- Endpoint selection : Prioritize biomarkers with clinical relevance (e.g., IgG levels, Schirmer’s test for Sjögren’s syndrome) .
- Sampling frequency : Align with PK/PD profiles (e.g., pre-dose, 2h, 6h post-dose) to capture dynamic effects .
- Controlled variables : Standardize patient cohorts (e.g., disease activity scores, prior treatments) to reduce inter-individual variability .
Reporting: Follow CONSORT guidelines for longitudinal data transparency .
Q. What validated biomarkers are used to assess this compound's target engagement and downstream immunological effects?
Basic
- PI3Kδ activity : Phospho-AKT (Ser473) reduction in PBMCs via flow cytometry .
- Immune cell infiltration : Quantify CD3+/CD68+ cells in skin biopsies via immunohistochemistry .
- Functional endpoints : Basophil CD63 expression (degranulation inhibition) and IL-17 suppression in T-cell cultures .
Q. How should contradictory data on this compound's efficacy across different autoimmune models be analyzed to inform future research?
Advanced
- Meta-analysis : Pool data from psoriasis, rheumatoid arthritis, and Sjögren’s syndrome trials to identify dose-response trends .
- Subgroup analysis : Stratify by disease severity or biomarker status (e.g., anti-SSA/SSB antibodies) .
- Mechanistic studies : Use RNA-seq to compare pathway modulation across models and identify context-dependent mechanisms .
Q. What are the established protocols for ensuring reproducibility in this compound's pharmacological profiling assays?
Basic
- Cell line validation : Use ATCC-certified lines (e.g., Jurkat T-cells) with mycoplasma testing .
- Assay controls : Include PI3Kδ-positive controls (e.g., IC87114) and vehicle controls in dose-response curves .
- Data reporting : Adhere to MIAME guidelines for omics data and ARRIVE for animal studies .
Q. What statistical approaches are recommended for handling high inter-individual variability in this compound's clinical response data?
Advanced
- Mixed-effects models : Account for random effects (e.g., patient-specific PK variability) .
- Bootstrapping : Estimate confidence intervals for skewed endpoints like Schirmer’s test scores .
- Sensitivity analysis : Test robustness of conclusions to outlier exclusion .
Q. Which preclinical models have demonstrated the most translational relevance for studying this compound's therapeutic potential?
Basic
- Psoriatic skin xenografts : Humanized mouse models showing reduced epidermal thickening and IL-23/IL-17 axis suppression .
- Collagen-induced arthritis (CIA) : Reduces joint inflammation via B-cell inhibition .
- Primary Sjögren’s syndrome : Salivary gland organoids to assess acinar cell preservation .
Q. How can multi-omics integration strategies elucidate this compound's off-target effects and polypharmacology in complex immune networks?
Advanced
- Proteomics : Phosphoproteomic screens to identify non-PI3Kδ targets (e.g., mTORC1/2) .
- Transcriptomics : Single-cell RNA-seq of treated PBMCs to map immune cell subset-specific responses .
- Network pharmacology : Combine LINCS L1000 data with this compound’s kinase inhibition profile to predict synergies/antagonisms .
Properties
IUPAC Name |
N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJHGXOFYUARS-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1362850-20-1 | |
Record name | Seletalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SELETALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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